molecular formula C21H29NO B100537 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine CAS No. 18514-30-2

4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine

Cat. No. B100537
CAS RN: 18514-30-2
M. Wt: 311.5 g/mol
InChI Key: VIAZHWCNOWLMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine, also known as MMHM, is a synthetic compound that belongs to the morpholine class of chemicals. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science.

Scientific Research Applications

4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been used in various scientific research applications due to its unique chemical structure and properties. One of the main applications of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is in the field of organic synthesis. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
Another important application of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is in the field of material science. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a surfactant in the synthesis of various materials such as nanoparticles, polymers, and hydrogels. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can also be used as a template for the synthesis of mesoporous materials.

Mechanism Of Action

The mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is not fully understood. However, it is believed that 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine interacts with biological membranes and alters their properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to increase the fluidity of lipid membranes and enhance the permeability of small molecules across the membrane.

Biochemical And Physiological Effects

4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments is its unique chemical structure and properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a building block for the synthesis of various organic compounds and materials. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can also be used as a surfactant in the synthesis of various materials.
However, one of the main limitations of using 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments is its toxicity. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to be toxic to various cell lines and organisms. Therefore, caution should be taken when handling 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments.

Future Directions

There are various future directions for the research of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine. One of the main directions is the synthesis of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives with improved properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives can be synthesized with different functional groups and chemical structures to enhance their properties and applications.
Another important direction is the study of the mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine. Further research is needed to understand how 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine interacts with biological membranes and alters their properties.
Conclusion
In conclusion, 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is a synthetic compound with a unique chemical structure and potential applications in various fields of science. The synthesis method of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine involves the reaction of 4-methyl-3-(1-naphthyl)hexan-1-amine with morpholine in the presence of a catalyst. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been used in various scientific research applications such as organic synthesis and material science. The mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is not fully understood, but it is believed to interact with biological membranes and alter their properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has various biochemical and physiological effects and can be used as a building block for the synthesis of various organic compounds and materials. However, caution should be taken when handling 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments due to its toxicity. There are various future directions for the research of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine, including the synthesis of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives with improved properties and the study of its mechanism of action.

Synthesis Methods

The synthesis method of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine involves the reaction of 4-methyl-3-(1-naphthyl)hexan-1-amine with morpholine in the presence of a catalyst. This reaction results in the formation of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine as a white solid with a melting point of 70-72°C. The purity of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

18514-30-2

Product Name

4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

4-(4-methyl-3-naphthalen-1-ylhexyl)morpholine

InChI

InChI=1S/C21H29NO/c1-3-17(2)19(11-12-22-13-15-23-16-14-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,17,19H,3,11-16H2,1-2H3

InChI Key

VIAZHWCNOWLMJN-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

synonyms

4-[4-Methyl-3-(1-naphtyl)hexyl]morpholine

Origin of Product

United States

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